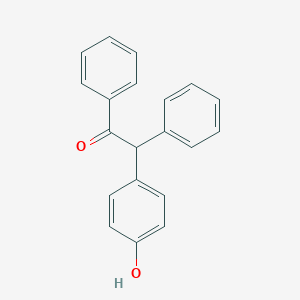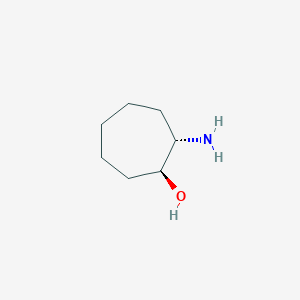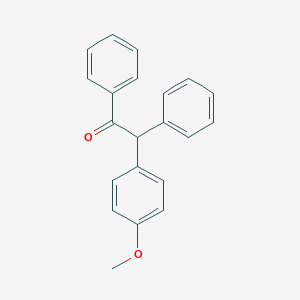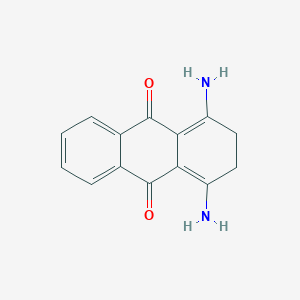![molecular formula C10H9BrO3 B134048 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one CAS No. 52190-28-0](/img/structure/B134048.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Descripción general
Descripción
“1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one” is a chemical compound with the molecular formula C12H14O3 . It is also known by several synonyms such as 1-(1,3-Benzodioxol-5-yl)-1-pentanone, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and 3,4-Methylenedioxyphenyl Butyl Ketone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the bioreduction of 1- (benzo [d] [1,3] dioxol-5-yl) ethanone for the production of enantiomerically pure ( S )-1- (1,3-benzodioxal-5-yl) ethanol using freeze-dried whole-cell of Lactobacillus fermentum P1 .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the molecular structure of a 1,3-benzodioxole ring system was reported to consist of a donor–linker–acceptor conjugated system .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties were evaluated for their anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is 206.24 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
Anticancer Activity
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one has been investigated for its anticancer potential. Researchers synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines. These compounds were evaluated for their anticancer effects on prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cells .
Antiproliferative Properties
A novel series of 1-benzo[1,3]dioxol-5-yl-indoles with various fused heteroaryl moieties at the 3-position was designed and synthesized. These compounds were evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells. The results highlighted their potential as agents that could inhibit cell proliferation .
Microtubule-Targeting Agents
The indole nucleus, a privileged structural motif, is found in various biologically active molecules. Microtubules and their component protein, tubulin, are leading targets for anticancer agents. Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly. While many known indole-based antitubulin agents incorporate different bridging units, such as sulfur, nitrogen, carbonyl, methylene, or amido, heteroaryl groups remain less explored. The design and synthesis of indole-based compounds, including 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one, contribute to this ongoing exploration .
Noble Ligands Synthesis
In another study, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). These ligands hold promise for various applications, including coordination chemistry and catalysis .
Mecanismo De Acción
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, causing changes in their normal functioning.
Mode of Action
The compound interacts with its targets through a mechanism that involves cell cycle arrest at the S phase and induction of apoptosis . This means that the compound prevents the cells from dividing and triggers programmed cell death, thereby inhibiting the growth of the cancer cells .
Biochemical Pathways
It is known that the compound affects the cell cycle and apoptosis pathways . These pathways are crucial for cell division and survival, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound is believed to have high gi absorption and is bbb permeant . This suggests that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, which could potentially increase its bioavailability .
Result of Action
The result of the action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one is the inhibition of cancer cell growth. This is achieved through the induction of cell cycle arrest at the S phase and the triggering of apoptosis in the cancer cells . These effects can lead to a reduction in the size of tumors and potentially to the elimination of the cancer cells .
Direcciones Futuras
The future directions for the study of similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further mechanistic studies and exploration of other potential applications are also warranted.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPQGLLTGPTOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440428 | |
| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |
CAS RN |
52190-28-0 | |
| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)






![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)


![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)